molecular formula C13H20O9 B017966 Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside CAS No. 18031-51-1

Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside

Cat. No. B017966
CAS RN: 18031-51-1
M. Wt: 320.29 g/mol
InChI Key: SZWIADUEFWYSBL-LBELIVKGSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside and its derivatives often involves the protection of hydroxyl groups to control the reactivity of the glucose molecule. This can be achieved through acetylation, a common strategy for protecting hydroxyl groups during the synthesis of complex carbohydrates. For instance, the synthesis of oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside demonstrates the importance of selective protection and deprotection steps in the manipulation of glucose derivatives (Temeriusz et al., 2003).

Molecular Structure Analysis

The crystal and molecular structure of related compounds provides insight into their conformation and spatial arrangement. For example, the structure of methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-β-d-glucopyranoside, determined by X-ray diffraction, reveals an orthorhombic system with no intra-molecular hydrogen bond, indicating a fully extended conformation (Takeda et al., 1978).

Scientific Research Applications

  • Biomedical Industry

    • Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside is a versatile compound used in the biomedical industry . It is commonly employed as a protective compound for drugs or biomolecules during formulation and storage . With its unique properties, it aids in enhancing drug stability and solubility .
  • Antitumor Activity

    • Galloyl glucosides, a kind of plant polyphenolics, display various important, diverse biological and pharmacological activities, such as antitumor activities . Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside could potentially be used in the synthesis of these compounds .
  • Inhibition of α-Galactosidases

    • Methyl α-D-galactopyranoside is a potent inhibitor against the Debaryomyces hansenii UFV-1 extracellular and intracellular α-galactosidases . While this is not directly related to Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside, it does suggest potential applications in enzymology and microbiology .
  • Chemical Synthesis

    • Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside can be used as a starting material in the synthesis of other complex molecules . For example, it can be used to synthesize Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside , which is another versatile compound used in various chemical reactions .
  • Inhibitory Activities

    • Polysaccharides obtained from Lepidium meyenii Walp. have shown concentration-dependent inhibitory activity on α-glucosidase . While this is not directly related to Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside, it does suggest potential applications in enzymology and microbiology .
  • Pharmaceutical Development

    • This compound could potentially be utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .
  • Synthesis of Other Complex Molecules

    • Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside can be used as a starting material in the synthesis of other complex molecules . For example, it can be used to synthesize Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside , which is another versatile compound used in various chemical reactions .
  • Saccharide-Mediated Protection

    • Methyl α-D-glucopyranoside has been used in a study to investigate saccharide-mediated protection of chaotropic-induced deactivation of concanavalin A . While this is not directly related to Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside, it does suggest potential applications in enzymology and microbiology .
  • Development of Novel Pharmaceuticals

    • This compound could potentially be utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O9/c1-6(14)19-5-9-10(17)11(20-7(2)15)12(21-8(3)16)13(18-4)22-9/h9-13,17H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWIADUEFWYSBL-LBELIVKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453196
Record name Methyl 2,3,6-tri-O-acetyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside

CAS RN

18031-51-1
Record name α-D-Glucopyranoside, methyl, 2,3,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18031-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,6-tri-O-acetyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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